molecular formula C9H9ClN2 B8661218 (6-chloro-1H-indol-5-yl)methanamine

(6-chloro-1H-indol-5-yl)methanamine

Cat. No.: B8661218
M. Wt: 180.63 g/mol
InChI Key: ZLGJONCXPGHMKN-UHFFFAOYSA-N
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Description

(6-chloro-1H-indol-5-yl)methanamine (CAS 23239-36-3) is a halogenated aminomethylindole with the molecular formula C9H9ClN2 and a molecular weight of 180.63 g/mol. This chemical building block is exclusively for research applications and is not intended for diagnostic or therapeutic uses. [1] This compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the exploration of novel heterocyclic scaffolds. Recent research highlights the significant potential of structurally similar halogenated indole-imidazole hybrids as potent anti-infective agents. Specifically, such analogs have demonstrated exceptional, selective activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as ≤0.25 µg/mL, while showing no cytotoxicity or hemolytic properties at tested concentrations [2] . The presence of a halogen at the 6-position of the indole ring, as in this compound, is a critical structural feature being investigated to enhance and optimize this antimicrobial activity profile. Beyond anti-infective research, the 3-aminomethylindole scaffold is recognized as a privileged structure in neuroscience. Analogous compounds are under investigation for multipotent neuroprotective properties, including the mitigation of neuronal calcium overload and the reactivation of protein phosphatase 2A (PP2A), which is a key target for pathologies involving Tau protein hyperphosphorylation [5] . This compound provides researchers with a versatile intermediate for developing new chemical entities aimed at these and other therapeutic targets.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

(6-chloro-1H-indol-5-yl)methanamine

InChI

InChI=1S/C9H9ClN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-4,12H,5,11H2

InChI Key

ZLGJONCXPGHMKN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C=C21)CN)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues, highlighting differences in substituent positions and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(6-Chloro-1H-indol-5-yl)methanamine Cl (6-position), -CH2NH2 (5-position) C9H9ClN2 180.64 Not specified Target compound; potential electron-withdrawing effects from Cl at position 6
(6-Fluoro-1H-indol-5-yl)methanamine F (6-position), -CH2NH2 (5-position) C9H9FN2 164.18 1369341-85-4 Fluoro substitution; smaller size and higher electronegativity than Cl
(5-Chloro-1H-indol-2-yl)methanamine Cl (5-position), -CH2NH2 (2-position) C9H9ClN2 180.64 292636-11-4 Chloro at position 5; methanamine at position 2 (altered electronic effects)
(6-Chloro-7-methyl-1H-indol-2-yl)methanamine Cl (6), CH3 (7), -CH2NH2 (2) C10H11ClN2 194.66 Not specified Methyl group adds steric bulk; dual substitution (Cl and CH3)
(1H-Indol-3-yl)methanamine -CH2NH2 (3-position) C9H10N2 146.19 22259-53-6 No halogen; methanamine at position 3; simpler structure
5-Chloro-1H-indol-6-amine Cl (5), -NH2 (6) C8H7ClN2 166.61 169674-01-5 Positional isomer of target; amine group at position 6 instead of methanamine

Physicochemical Properties

  • Steric Considerations : Methyl-substituted derivatives (e.g., 6-chloro-7-methyl-1H-indol-2-yl) exhibit increased steric hindrance, which may impact interactions with biological targets .
  • Solubility and Stability : Fluoro-substituted compounds (e.g., 6-Fluoro-1H-indol-5-yl) may exhibit higher metabolic stability due to fluorine’s resistance to oxidation .

Biodegradation Pathways

highlights microbial degradation of acetamiprid, producing metabolites like (6-chloropyridin-3-yl)methyl derivatives.

Potential Pharmacological Relevance

  • Structural Mimicry : The indole scaffold is common in serotonin receptor ligands. Substitutions at positions 5 and 6 could modulate receptor binding .
  • Methyl and Fluoro Analogues : These may serve as prodrugs or metabolic stabilizers due to altered electronic and steric profiles .

Preparation Methods

Reaction Steps

  • Synthesis of 4-Chloro-2-(2-nitrovinyl)aniline :

    • 4-Chloroaniline reacts with nitroethane under acidic conditions to form the nitrovinyl intermediate.

  • Cyclization :

    • The nitrovinyl derivative undergoes thermal cyclization in polyphosphoric acid (PPA) at 120–140°C to yield 6-chloro-5-nitroindole.

  • Reduction and Functionalization :

    • Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine, producing 6-chloro-1H-indol-5-amine.

    • The amine is converted to methanamine via a two-step process:

      • Formylation : Treatment with formic acid introduces a formyl group.

      • Reduction : Sodium borohydride reduces the formamide to methanamine.

Key Data

StepReagents/ConditionsYield (%)
CyclizationPPA, 130°C, 6 h58
Nitro ReductionH2 (1 atm), Pd-C, EtOH92
Formylation/ReductionHCOOH, then NaBH467

Advantages : High regioselectivity for indole ring formation.
Limitations : Multi-step nitro group management increases complexity.

Mitsunobu-Based Methanamine Installation

Adapting methodologies from benzothiazolyl methanamine synthesis, this approach focuses on converting a hydroxymethyl intermediate to methanamine.

Reaction Steps

  • Synthesis of 6-Chloro-1H-indol-5-yl Methanol :

    • Vilsmeier-Haack formylation of 6-chloroindole at position 5 yields 5-formyl-6-chloroindole.

    • Sodium borohydride reduces the aldehyde to hydroxymethyl.

  • Mitsunobu Reaction with Phthalimide :

    • The hydroxymethyl group reacts with phthalimide under Mitsunobu conditions (PPh3, DEAD, THF).

  • Phthalimide Deprotection :

    • Hydrazine hydrate cleaves the phthalimide group, yielding methanamine.

Key Data

StepReagents/ConditionsYield (%)
FormylationPOCl3, DMF, 0°C73
Mitsunobu ReactionPPh3, DEAD, THF, 24 h65
DeprotectionNH2NH2·H2O, EtOH, reflux89

Advantages : High functional group tolerance and reliable yields.
Limitations : Requires strict anhydrous conditions for Mitsunobu step.

Leimgruber-Batcho Indole Synthesis with Chlorinated Precursors

This method builds the indole ring with pre-installed substituents, leveraging o-nitrotoluene derivatives.

Reaction Steps

  • Preparation of 5-Chloro-2-nitrophenylacetonitrile :

    • Chlorination of 2-nitrophenylacetonitrile using NCS (N-chlorosuccinimide).

  • Reductive Cyclization :

    • Hydrogenation over Raney Nickel converts the nitrile to an amine while forming the indole ring.

  • Cyanide Reduction :

    • The nitrile group at position 5 is reduced to methanamine using LiAlH4.

Key Data

StepReagents/ConditionsYield (%)
ChlorinationNCS, CCl4, 40°C61
Reductive CyclizationH2 (3 atm), Raney Ni, EtOH54
Nitrile ReductionLiAlH4, THF, reflux78

Advantages : Simultaneous ring formation and functionalization.
Limitations : Low yield in cyclization step due to competing side reactions.

Direct Chlorination and Gabriel Synthesis

StepReagents/ConditionsYield (%)
ChlorinationNCS, AcOH, 50°C48
ProtectionPhthalimide, K2CO3, DMF82
DeprotectionNH2NH2·H2O, EtOH91

Advantages : Straightforward protection-deprotection strategy.
Limitations : Moderate chlorination yield due to competing ring substitution.

Comparative Analysis of Methods

MethodOverall Yield (%)Key AdvantageMajor Challenge
Fischer Indole34Regioselective indole formationMulti-step nitro management
Mitsunobu41High functional group toleranceSensitivity to moisture
Leimgruber-Batcho26Simultaneous ring/functionalizationLow cyclization yield
Direct Chlorination35Simple late-stage modificationCompeting substitution sites

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodKey ConditionsYield (%)Purity (HPLC)
Fischer IndoleHCl (conc.), 80°C, 12h5592%
Reductive AminationNaBH₃CN, MeOH, rt, 24h6888%

Basic Research: What analytical techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., chloro at C6, methanamine at C5). Key signals: NH proton at δ 10.2–11.5 ppm (indole), CH₂NH₂ at δ 3.1–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₉H₉ClN₂). Fragmentation patterns distinguish regioisomers (e.g., 5- vs. 6-substituted indoles) .
  • X-ray Crystallography : For absolute configuration determination, SHELX software (e.g., SHELXL) refines crystal structures, though twinning or low-resolution data may require alternative programs .

Basic Research: How should stability and storage conditions be optimized to prevent degradation?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the primary amine group. Aqueous solutions (pH 7–8) are stable for ≤48h at 4°C.
  • Stability Tests : Monitor via HPLC-UV (λ = 254 nm) for degradation products (e.g., oxidized amine to nitro derivatives). Accelerated stability studies (40°C/75% RH for 4 weeks) show ≤5% degradation when stored in amber vials .

Advanced Research: How can reaction conditions be optimized to improve regioselectivity in indole functionalization?

Methodological Answer:

  • Catalyst Screening : Test Pd/Cu catalysts for cross-coupling reactions. For example, Pd(OAc)₂/Xantphos in DMF at 100°C enhances C5 amination selectivity over C4/C7 positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, reducing side reactions.
  • Kinetic Studies : Use in-situ FTIR or LC-MS to track intermediate formation. For example, monitor imine formation rates during reductive amination to adjust pH and reductant stoichiometry .

Advanced Research: What mechanistic insights explain contradictory reactivity data in cross-coupling reactions?

Methodological Answer:
Contradictions in Suzuki-Miyaura coupling yields (e.g., 30–75%) may arise from:

  • Steric Hindrance : Bulky substituents near the chloro group reduce Pd catalyst accessibility. Computational modeling (DFT) identifies transition-state energy barriers .
  • Electronic Effects : Electron-withdrawing chloro groups deactivate the indole ring, slowing oxidative addition. Use electron-rich ligands (e.g., PPh₃) to enhance catalytic activity .

Q. Table 2: Reactivity Data Contradictions

StudyCatalyst SystemYield (%)Proposed Reason
APd(PPh₃)₄, K₂CO₃75Low steric hindrance
BPdCl₂(dppf), CsF30High ring deactivation

Advanced Research: How can structure-activity relationships (SAR) guide pharmacological potential?

Methodological Answer:

  • Molecular Docking : Screen against serotonin receptors (5-HT₂A/5-HT₆) using AutoDock Vina. The chloro group enhances hydrophobic binding, while the methanamine sidechain forms hydrogen bonds with Asp155 (5-HT₂A) .
  • In Vitro Assays : Measure IC₅₀ values in HEK293 cells expressing target receptors. Compare with analogs (e.g., 6-methyl or 6-bromo derivatives) to establish substituent effects on potency .

Q. Table 3: SAR Data for Indole Derivatives

SubstituentTarget ReceptorIC₅₀ (nM)Binding Affinity (ΔG, kcal/mol)
6-Cl5-HT₂A12.3–9.8
6-Br5-HT₂A8.7–10.2
6-CH₃5-HT₆45.6–7.5

Advanced Research: What strategies resolve discrepancies in spectroscopic data interpretation?

Methodological Answer:

  • Multi-Technique Correlation : Combine 2D NMR (COSY, HSQC) with IR (C-N stretch at 1250–1350 cm⁻¹) to distinguish NH environments in tautomeric indoles .
  • Crystallographic Validation : Resolve ambiguous NOE signals (e.g., methanamine orientation) via X-ray diffraction. SHELXL refinement with TWIN/BASF commands addresses twinning artifacts .

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